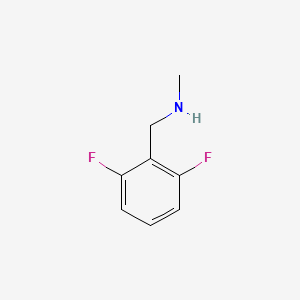

シアノ(1-シアノシクロペンチル)酢酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

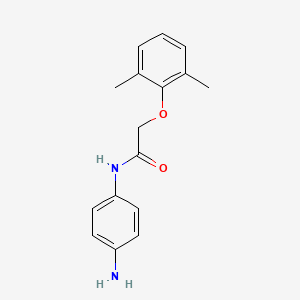

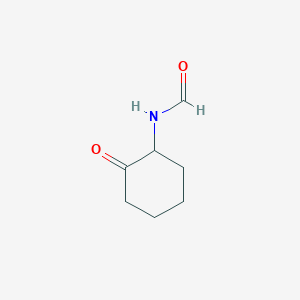

Ethyl cyano(1-cyanocyclopentyl)acetate is a compound that is part of a broader class of cyanoacetate esters. These compounds are characterized by the presence of a cyano group (-CN) and an ester group, which in this case is an ethyl ester (-COOEt). They are often used as intermediates in organic synthesis, particularly in the construction of various heterocyclic compounds and in the formation of amide and peptide bonds .

Synthesis Analysis

The synthesis of ethyl cyanoacetate derivatives can be achieved through various methods. For instance, the modified Yamaguchi reagent, which is a derivative of ethyl cyanoacetate, has been used for racemization-free esterification, thioesterification, amidation, and peptide bond formation . Another method involves the Lossen rearrangement, which allows for the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . Additionally, cyclization reactions with ethyl cyanoacetate can yield a variety of heterocyclic compounds, such as pyridone and quinoline derivatives . Furthermore, self-condensation and alkylation reactions of ethyl cyanoacetate have been reported to produce complex structures like ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate and various cycloalkylation products .

Molecular Structure Analysis

The molecular structure of ethyl cyanoacetate derivatives can be quite complex, with the potential for multiple tautomeric states. For example, the crystal structure of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate has been determined, revealing intramolecular hydrogen bonding and providing insights into the tautomeric states of these compounds . Such structural analyses are crucial for understanding the reactivity and potential applications of these molecules in synthesis.

Chemical Reactions Analysis

Ethyl cyanoacetate and its derivatives participate in a variety of chemical reactions. These include the aforementioned cyclization reactions to form heterocyclic compounds , the synthesis of thiazolidines and β-lactams , and multi-component reactions to create novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate . The versatility of these reactions highlights the utility of ethyl cyanoacetate derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl cyanoacetate derivatives are influenced by their functional groups. The cyano group contributes to the molecule's polarity and reactivity, while the ester group affects its solubility and reactivity in esterification and amidation reactions . The presence of additional substituents, as seen in various synthesized derivatives, can further modify these properties, leading to a wide range of potential applications in organic synthesis.

科学的研究の応用

プロテオミクス研究

“シアノ(1-シアノシクロペンチル)酢酸エチル”は、プロテオミクス研究の専門製品として言及されています . プロテオミクスは、特にその構造と機能に着目したタンパク質の大規模な研究を指します。この化合物は、タンパク質の同定および定量、またはタンパク質間の相互作用の研究に使用できます。

クマリンの合成

シアノ酢酸エチルは、クネーフェナーゲル縮合によるクマリンの調製のための出発物質として使用され、クマリン-3-カルボン酸エステルまたは3-シアノクマリンなどの生成物を得ることができます . これらの化合物は、医薬品や化学中間体など、さまざまな用途があります。

Safety and Hazards

作用機序

Target of Action

Ethyl cyano(1-cyanocyclopentyl)acetate is a complex organic compound that contains a carboxylate ester and a nitrile . It is a specialty product for proteomics research . .

Mode of Action

It is known that compounds with similar structures, such as ethyl cyanoacetate, have three different reactive centers—nitrile, ester, acidic methylene site—which make them versatile synthetic building blocks for a variety of functional and pharmacologically active substances . They can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .

Biochemical Pathways

For instance, Ethyl cyanoacetate is involved in the Acetate Pathway, which is crucial for the biosynthesis of polyketides and related compounds .

Pharmacokinetics

It is known that the compound has a molecular weight of 20624 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that compounds with similar structures, such as ethyl cyanoacetate, are used as starting materials for synthesis due to their variety of functional groups and chemical reactivity .

Action Environment

It is known that ethyl cyanoacetate, a compound with a similar structure, is a colorless liquid with a pleasant odor , suggesting that it may be stable under a variety of environmental conditions.

特性

IUPAC Name |

ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-10(14)9(7-12)11(8-13)5-3-4-6-11/h9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABJTYJPFDGJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1(CCCC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585340 |

Source

|

| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62953-74-6 |

Source

|

| Record name | Ethyl α,1-dicyanocyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62953-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)